molecular formula C19H14N2O6 B2941514 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 900019-89-8

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No.: B2941514
CAS No.: 900019-89-8
M. Wt: 366.329
InChI Key: DERNCXGDCOYZIX-UHFFFAOYSA-N
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Description

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a complex heterocyclic compound It features a unique structure that combines a nitrophenyl group with a tetrahydro[1,4]dioxino and furoquinolinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one typically involves multiple steps. One common approach is the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of the desired quinolinone structure . Another method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing nitro groups.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinolinone core can interact with various biological receptors. These interactions can modulate enzyme activity and cellular signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is unique due to its combination of a nitrophenyl group with a complex heterocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

17-(2-nitrophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-19-18-13(9-27-19)20-12-8-16-15(25-5-6-26-16)7-11(12)17(18)10-3-1-2-4-14(10)21(23)24/h1-4,7-8,17,20H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNCXGDCOYZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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